1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-
Description
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro- (CAS: 839694-38-1) is a fluorinated spirocyclic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its structure comprises a spirocyclic core with a fused oxygen atom (oxa) in the 1-position, a fluorine substituent at the 7-position, and a ketone group at the 8-position. This compound belongs to a broader class of spirocyclic derivatives, which are notable for their complex ring systems and diverse biological activities, particularly in anticancer research .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
7-fluoro-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C9H9FO2/c10-7-6-9(3-1-5-12-9)4-2-8(7)11/h2,4,6H,1,3,5H2 |
InChI Key |
DDOBBLWAIHDDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC(=O)C(=C2)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protection Strategies
- The synthesis often begins with dihydroxybenzaldehyde derivatives, where selective protection of hydroxyl groups is critical to direct subsequent functionalization.
- For example, selective protection of the 4-hydroxyl group as a methoxymethyl ether or tert-butyldimethylsilyl ether has been reported to facilitate regioselective methylation or other substitutions at the 2-hydroxyl position.
- Protection methods must be chosen carefully since some protecting groups (e.g., tert-butyldimethylsilyl) may be cleaved under basic conditions used for methylation.
Functional Group Transformations
- Methylation of phenolic hydroxyl groups under basic conditions, often using methyl iodide in the presence of phase transfer catalysts like tetrabutylammonium hydrogensulfate, is employed to introduce methoxy substituents.
- Knoevenagel condensation with malonic acid derivatives under pyridine and piperidine catalysis at elevated temperatures (around 55 °C) forms key intermediates with conjugated double bonds.
- Subsequent hydrolysis and hydrogenation steps yield propanoic acid intermediates necessary for spirocyclization.
Oxidative Spiroannulation
- The crucial step in forming the spirocyclic lactone is oxidative spiroannulation, commonly performed using lead tetraacetate in acetone at room temperature.
- This reaction generates the spirocyclic ring system by intramolecular oxidative coupling, producing the 1-oxaspiro[4.5]deca-6,9-dien-8-one core.
- Yields can vary significantly depending on substrate substitution; for example, non-fluorinated analogs have been reported with yields around 46%, while fluorinated derivatives may require optimization due to electronic effects.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl Protection | Methoxymethyl ether (MOM-Cl), base | 84 | Selective protection of 4-hydroxyl group |
| Methylation | Methyl iodide, 2M NaOH, (Bu)4NHSO4 | 93 | Phase transfer catalyst essential for high yield |
| Knoevenagel Condensation | Pyridine, piperidine, malonic acid, 55 °C | 81 | Forms conjugated intermediate |
| Hydrolysis & Hydrogenation | 10% HCl (THF), Pd/C, H2 | - | Converts protected intermediates to acid |
| Oxidative Spiroannulation | Lead tetraacetate, acetone, rt | 10-46 | Low yield for fluorinated derivatives, higher for non-fluorinated analogs |
| Fluorine Introduction | Fluorinated precursors or catalytic ipso-annulation | Variable | Methods under development; catalytic selenium-mediated methods promising |
Research Findings and Optimization Notes
- The oxidative spiroannulation step is often the yield-limiting stage, especially for fluorinated compounds, requiring careful control of reaction conditions and choice of oxidant.
- Attempts to use alternative oxidants or photoredox catalysis have been explored to improve yields and selectivity.
- The use of phase transfer catalysts significantly enhances methylation efficiency and yield.
- Fluorinated spirocyclic compounds have shown interesting biological activities, motivating further synthetic method development.
- Catalytic selenylative ipso-annulation reactions have been demonstrated to efficiently incorporate fluoroaryl groups into spirocyclic frameworks, suggesting a potential route for 7-fluoro substitution.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- involves its interaction with molecular targets through various pathways. The fluorine atom enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can lead to changes in biological activity, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic compounds vary in substituents, heteroatoms, and functional groups, which significantly influence their physicochemical properties and biological efficacy. Below is a detailed comparison:
Spiroacetals and Oxygen-Containing Derivatives
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- (CAS: 138345-00-3):
- Structure : Features tert-butyl groups at positions 7 and 9, enhancing steric bulk and lipophilicity. Molecular formula: C₁₇H₂₆O₂ .
- Application : Identified in plastic residue analysis, suggesting environmental persistence .
- Key Difference : Lacks the electronegative fluorine atom, which may reduce metabolic stability compared to the 7-fluoro derivative .
2-Phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-ones :
- Structure : Incorporates a 1,4-dioxa ring system and aryl substituents (e.g., 4-iodophenyl). Example: 7d-II (C₁₄H₁₂ClIO₄) .
- Activity : Exhibits 15-fold higher cytotoxicity than spiromamakone A (a natural product) against cancer cell lines, attributed to the spiroacetal motif and halogenated aryl group .
Nitrogen-Containing Azaspiro Derivatives
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones :
- Structure : Combines oxygen and nitrogen in the spiro framework, with additional ketone groups. Example: 11h (C₁₃H₁₂N₂O₄) .
- Activity : Potent antitumor activity with IC₅₀ values of 0.08–0.19 µM against A549, MDA-MB-231, and HeLa cell lines. The nitrogen atom enhances hydrogen-bonding interactions with biological targets .
- 7-Cyclopropyl-1-azaspiro[4.5]deca-6,9-dien-8-one trifluoroacetate (7d): Structure: Substituted with a cyclopropyl group and trifluoroacetate counterion. Molecular formula: C₁₅H₁₆F₃NO₃ . Synthesis: Prepared via transition-metal-free C–N bond formation, yielding 53% isolated product .
Natural Product Derivatives
Amomol B (Compound 7) :
- Spiromamakone A: Structure: A natural spiroacetal with a highly oxidized scaffold. Activity: Serves as a lead compound for synthetic derivatives like 7d-II, which mimic its redox-active quinone moiety .
Sulfur-Containing Analogs
- 2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide: Structure: Replaces oxygen with sulfur and includes a sulfonyl group.
Comparative Analysis of Key Properties
Biological Activity
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-, is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are defined by two rings sharing a single atom. Its molecular formula is with a molecular weight of approximately 276.37 g/mol. The incorporation of a fluorine atom significantly influences its chemical properties and biological activity.
Structural Properties
The structural configuration of 1-oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro- includes an oxaspiro moiety that introduces oxygen into the ring system, enhancing its stability and reactivity. The presence of the fluorine atom is expected to affect its interaction with biological targets, potentially increasing its lipophilicity and altering its binding affinity to proteins or enzymes.
Interaction with Biomolecules
Research indicates that the biological activity of 1-oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro- can be explored through various interaction studies with biomolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
Key Findings:
- Binding Affinity: Studies have shown that the fluorine atom can enhance binding affinities to certain receptors due to increased hydrophobic interactions.
- Enzyme Inhibition: Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are overactive.
Pharmacological Potential
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro- may exhibit various pharmacological activities based on its chemical structure:
| Activity | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial and fungal infections. |
| Antineoplastic | Possible role in inhibiting cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | May reduce inflammation by modulating immune responses via protein interactions. |
Synthesis Methods
The synthesis of 1-oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-, can be approached through several methodologies that allow for variations in substituents and functional groups. Common methods include:
- Electrophilic Substitution Reactions: Utilizing the reactivity of the carbonyl group for introducing substituents.
- Rearrangement Reactions: Computational studies indicate that a 1,2-shift of carbon is thermodynamically favored during rearrangements involving this compound.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of spiro compounds found that derivatives similar to 1-oxaspiro[4.5]deca-6,9-dien-8-one exhibited significant activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity.
Investigation into Antineoplastic Effects
Another research effort focused on the antineoplastic effects of spirocyclic compounds demonstrated that certain derivatives could inhibit tumor growth in vitro by targeting specific pathways involved in cell cycle regulation.
Q & A
Q. Table 2: Reaction Conditions for Spirocyclic Synthesis
| Method | Catalyst/Reagent | Solvent | Yield |
|---|---|---|---|
| Oxidative Cyclization | PIFA | Ethylene glycol | 60–80% |
| [3+2] Annulation | Pd/Phosphine-Thiourea | Toluene | >80% |
Advanced: How can contradictory stereochemical data be resolved in fluorinated spirocyclic compounds?
Answer:
Contradictions arise due to conformational flexibility and fluorine’s electronegativity. Mitigation strategies:
- NOESY/ROESY: Detect spatial proximity of substituents (e.g., tert-butyl vs. fluoro groups) .
- Circular Dichroism (CD): Assign absolute configurations via Cotton effects (e.g., negative at 255 nm, positive at 309 nm) .
- DFT Calculations: Compare experimental and computed NMR chemical shifts or optical rotations .
Advanced: How to design derivatives of 7-fluoro-1-oxaspiro[4.5]deca-6,9-dien-8-one for antitumor activity?
Answer:
Structure-Activity Relationship (SAR) studies suggest:
Q. Table 3: Antitumor Derivatives and Yields
| Derivative | Substituent | Yield |
|---|---|---|
| 8e | Thiophene-sulfonyl | 64% |
| 8g | Pyridinyl-sulfonyl | 69% |
| 8h | Glycosylated pyridinyl-sulfonyl | 77% |
Advanced: What strategies improve diastereoselectivity in spirocyclic lactone synthesis?
Answer:
- Chiral Catalysts: Phosphine-thiourea/Pd systems enforce facial selectivity during annulation .
- Steric Guidance: tert-Butyl groups at C7/C9 bias ring closure toward desired diastereomers .
- Solvent Effects: Polar aprotic solvents (e.g., DCE) stabilize transition states in oxidative cyclization .
Basic: What safety protocols are critical for handling fluorinated spirocyclic lactones?
Answer:
- PPE: Wear nitrile gloves, chemical goggles, and respiratory protection (fluoro compounds may release HF upon decomposition) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill Management: Neutralize with calcium carbonate; avoid water to prevent exothermic reactions .
Reference:
Advanced: How to validate analytical methods for spirocyclic impurities in drug formulations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
